What is the chemical structure of Taxachitriene B
What is the chemical structure of Taxachitriene B
An In-depth Technical Guide to Taxachitriene B
Introduction
Taxachitriene B is a naturally occurring taxane (B156437) diterpenoid isolated from the Chinese yew, Taxus chinensis.[1] As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol), Taxachitriene B is of significant interest to researchers in natural product chemistry and drug development. Taxanes are characterized by a complex diterpene core structure and are known for their wide range of biological activities, primarily as cytotoxic agents.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and potential biological context of Taxachitriene B, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Taxachitriene B possesses a complex, polycyclic structure adorned with multiple functional groups, characteristic of the taxane diterpenoid class. Its chemical identity is defined by its specific arrangement of atoms and stereochemistry.
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Physicochemical and Spectroscopic Data
While detailed experimental spectra for Taxachitriene B are not widely published, its fundamental properties have been established. The table below summarizes its key identifiers. Further spectroscopic analysis would be required to fully characterize the compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.6 g/mol | [1] |
| CAS Number | 167906-75-4 | |
| Source | Taxus chinensis (Chinese Yew) | |
| SMILES | O=C(OC1=C(C)C(OC(=O)C)CC(OC(=O)C)C(=CC(O)C2CC(OC(=O)C)C(=C(C1OC(=O)C)C2(C)C)C)CO)C |
| Predicted Spectroscopic Features | Expected Chemical Shift / Region |
| ¹³C NMR | |
| Carbonyl Carbons (C=O) | δ 170-210 ppm |
| Olefinic Carbons (C=C) | δ 100-150 ppm |
| Carbons bonded to Oxygen (C-O) | δ 50-90 ppm |
| Methyl Carbons (CH₃) | δ 10-30 ppm |
| Mass Spectrometry | |
| Predicted [M+H]⁺ | m/z 595.2695 |
| Predicted [M+Na]⁺ | m/z 617.2514 |
Experimental Protocols
Detailed experimental protocols for the specific isolation of Taxachitriene B are scarce in the literature. However, a general methodology for the extraction and isolation of taxane diterpenoids from Taxus species can be outlined.
Representative Isolation of Taxane Diterpenoids from Taxus chinensis
This protocol is a generalized procedure based on common methods for extracting taxanes from yew trees.
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Preparation of Plant Material : The branches and leaves of Taxus chinensis are collected, air-dried, and pulverized into a coarse powder to increase the surface area for extraction.
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Solvent Extraction (Leaching) : The powdered material is subjected to exhaustive extraction, typically with ethanol (B145695) or methanol, at room temperature for several days. This process is repeated multiple times to ensure maximum recovery of secondary metabolites.
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Concentration : The combined alcoholic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The taxane diterpenoids are typically enriched in the ethyl acetate fraction.
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Chromatographic Separation : The enriched ethyl acetate fraction is subjected to multiple stages of column chromatography.
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Silica (B1680970) Gel Chromatography : The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate, followed by chloroform-methanol) to yield several sub-fractions.
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Preparative HPLC : Sub-fractions showing the presence of taxanes (as determined by TLC analysis) are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to isolate pure compounds like Taxachitriene B.
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Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Representative Protocol for In Vitro Cytotoxicity Assay (XTT/MTT)
To evaluate the potential anticancer activity of Taxachitriene B, a standard cytotoxicity assay would be employed.
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Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7, or A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
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Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment : A stock solution of Taxachitriene B in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration <0.1%) and incubated for 48-72 hours. Control wells receive DMSO vehicle only.
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Viability Assessment : After incubation, a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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Data Acquisition : The plates are incubated for another 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
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Data Analysis : Cell viability is expressed as a percentage relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Biological Activity and Mechanism of Action
While specific biological activity data for Taxachitriene B is limited, the taxane class is well-studied. The primary mechanism of action for clinically used taxanes like paclitaxel is the stabilization of microtubules.
| Compound/Extract | Source | Biological Activity | Cell Line(s) | Key Findings | Reference |
| Taxane Diterpenoids (General) | Taxus chinensis | Cytotoxicity | Various human cancer lines | Many non-alkaloidal taxanes show significant cytotoxic effects. | |
| Compound 2 (unspecified taxane) | Taxus chinensis | Cytotoxicity | 9 human cell lines | Showed potent cytotoxicity, including against a paclitaxel-resistant cell line with a β-tubulin mutation. | |
| Paclitaxel (Taxol) | Taxus species | Cytotoxicity, Apoptosis Induction | B-CLL, various solid tumors | Stabilizes microtubules, leading to G2/M cell cycle arrest and apoptosis. |
Presumed Mechanism of Action: Microtubule Stabilization
Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. This binding event overrides the normal dynamic instability of microtubules, effectively "freezing" them in a polymerized state. This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis). Given that other non-alkaloidal taxanes from T. chinensis exhibit significant cytotoxicity, it is plausible that Taxachitriene B shares this mechanism of action.
Conclusion
Taxachitriene B is a structurally intricate taxane diterpenoid from Taxus chinensis. While comprehensive biological and spectroscopic data remain to be published, its classification within a class of potent cytotoxic agents makes it a compound of high interest. Based on the activities of related taxanes, it is hypothesized that Taxachitriene B may exhibit significant anticancer properties, potentially through the mechanism of microtubule stabilization. Further research involving its isolation, full spectroscopic characterization, and rigorous biological evaluation is necessary to unlock its therapeutic potential.
References
- 1. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
